molecular formula C6H8N2O3 B12885512 N-((3-oxo-2,3-dihydroisoxazol-5-yl)methyl)acetamide

N-((3-oxo-2,3-dihydroisoxazol-5-yl)methyl)acetamide

Cat. No.: B12885512
M. Wt: 156.14 g/mol
InChI Key: HJSJUDGUMXEMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-oxo-2,3-dihydroisoxazol-5-yl)methyl)acetamide is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-oxo-2,3-dihydroisoxazol-5-yl)methyl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of glycidylacetamide with a suitable amine under controlled conditions. The intermediate formed undergoes cyclization to yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-((3-oxo-2,3-dihydroisoxazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((3-oxo-2,3-dihydroisoxazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((3-oxo-2,3-dihydroisoxazol-5-yl)methyl)acetamide include other isoxazole derivatives such as:

Uniqueness

This compound is unique due to its specific structure and the presence of both oxo and acetamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

N-[(3-oxo-1,2-oxazol-5-yl)methyl]acetamide

InChI

InChI=1S/C6H8N2O3/c1-4(9)7-3-5-2-6(10)8-11-5/h2H,3H2,1H3,(H,7,9)(H,8,10)

InChI Key

HJSJUDGUMXEMAX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC(=O)NO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.